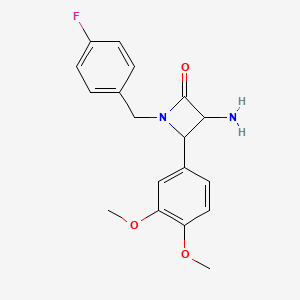

3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)azetidin-2-one

Beschreibung

3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)azetidin-2-one is a β-lactam (azetidin-2-one) derivative featuring a 3,4-dimethoxyphenyl group at position 4, a 4-fluorobenzyl group at position 1, and an amino substituent at position 3. The compound’s structure combines electron-donating methoxy groups and a fluorine atom, which may influence its electronic properties, solubility, and biological interactions.

Eigenschaften

Molekularformel |

C18H19FN2O3 |

|---|---|

Molekulargewicht |

330.4 g/mol |

IUPAC-Name |

3-amino-4-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]azetidin-2-one |

InChI |

InChI=1S/C18H19FN2O3/c1-23-14-8-5-12(9-15(14)24-2)17-16(20)18(22)21(17)10-11-3-6-13(19)7-4-11/h3-9,16-17H,10,20H2,1-2H3 |

InChI-Schlüssel |

BRDHYEAURDXBIC-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)C2C(C(=O)N2CC3=CC=C(C=C3)F)N)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)azetidin-2-one typically involves multiple steps:

Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene. The reaction is usually carried out under mild conditions with the use of a suitable catalyst.

Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction. This involves the reaction of an appropriate amine with a precursor compound containing a leaving group.

Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a Friedel-Crafts acylation reaction. This involves the reaction of a dimethoxybenzene derivative with an acyl chloride in the presence of a Lewis acid catalyst.

Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzyl halide with a suitable nucleophile.

Industrial Production Methods

Industrial production of 3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)azetidin-2-one may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can occur at the carbonyl group of the azetidinone ring, leading to the formation of hydroxyl derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Hydroxyl derivatives.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)azetidin-2-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.

Chemical Biology: The compound can be used as a probe to study biological processes and pathways. Its structural features allow it to interact with specific biomolecules.

Material Science: The compound can be used as a building block for the synthesis of novel materials with unique properties. Its azetidinone ring can impart rigidity and stability to the materials.

Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other valuable chemicals. Its functional groups allow for further chemical modifications.

Wirkmechanismus

The mechanism of action of 3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)azetidin-2-one depends on its specific application:

Pharmaceutical Agent: The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and pathways.

Chemical Probe: The compound can interact with specific biomolecules, allowing researchers to study their function and behavior. This can provide insights into biological processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The target compound’s structure can be compared to analogs with modifications in the phenyl ring substituents, benzyl groups, and functional groups on the β-lactam core. Key differences include:

- Aromatic Substituents: 3,4-Dimethoxyphenyl: Present in the target compound and ’s 4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-3-(2-methylphenoxy)-2-azetidinone. Methoxy groups enhance electron density and solubility compared to halogens or nitro groups . Chlorophenyl: ’s 3-Amino-4-(3-chlorophenyl)-1-(4-fluorobenzyl)azetidin-2-one introduces a chlorine atom, which may increase hydrophobicity and steric bulk compared to methoxy groups .

Benzyl Group Modifications :

- Functional Groups on the β-Lactam Core: The amino group at position 3 in the target contrasts with ’s nitro-substituted chromen-2-one derivatives (e.g., 5c), which exhibit strong IR carbonyl stretches (~1682 cm⁻¹) indicative of nitro groups’ electron-withdrawing effects .

Key Observations :

- Molecular Weight : Bulkier substituents (e.g., naphthylethyl in ) significantly increase molecular weight, impacting solubility and logP .

- Spectroscopic Features: Nitro groups in ’s compounds show strong IR absorption at ~1682 cm⁻¹ (C=O stretch), whereas amino groups in the target may exhibit N–H stretches near 3300–3500 cm⁻¹ .

Biologische Aktivität

3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)azetidin-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of 3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)azetidin-2-one can be represented as follows:

This structure features an azetidinone ring, which is known for its pharmacological significance.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various azetidinone derivatives. Although specific data on 3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)azetidin-2-one is limited, related compounds have shown significant activity against a range of pathogens.

Table 1: Antimicrobial Activity of Related Azetidinones

| Compound Name | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 100 µg/mL |

| Compound B | S. aureus | 50 µg/mL |

| Compound C | K. pneumoniae | 75 µg/mL |

Note: The MIC values indicate the lowest concentration of the compound that inhibits visible growth of the microorganism.

The mechanism by which azetidinone derivatives exert their antimicrobial effects often involves interference with bacterial cell wall synthesis or protein synthesis. The presence of substituents such as fluorobenzyl and dimethoxyphenyl groups may enhance the lipophilicity and membrane penetration ability, contributing to their efficacy.

Study 1: Synthesis and Evaluation

A study conducted by researchers synthesized a series of azetidinones, including derivatives similar to 3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)azetidin-2-one. These compounds were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the phenyl ring significantly influenced the antibacterial potency.

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship (SAR) of azetidinones. It was found that electron-withdrawing groups like fluorine enhanced the biological activity against various pathogens. This supports the hypothesis that the substitution pattern on the aromatic rings plays a critical role in determining antimicrobial efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.